{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene, also known as (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene, is an organic compound characterized by a cyclohexene ring with two methyl groups and a sulfonyl group attached to a benzene ring. Its molecular formula is C14H18O2S, and it has a molecular weight of 250.36 g/mol. The compound is primarily utilized in scientific research and industrial applications due to its unique structural properties.
The compound can be classified under organic compounds, specifically as a sulfonyl derivative of benzene. It is identified with the CAS Registry Number 73301-14-1 and has been cataloged in various chemical databases, including the NIST Chemistry WebBook and the European Chemicals Agency (ECHA) database .
The synthesis of {[(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene typically involves the reaction of 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride with benzene. This reaction is often facilitated by the use of catalysts and solvents that optimize yield and purity.
The synthetic route may include:
The molecular structure of {[(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H18O2S |
Molecular Weight | 250.36 g/mol |
IUPAC Name | (3,4-Dimethylcyclohex-3-en-1-yl)sulfonylbenzene |
InChI | InChI=1S/C14H18O2S/c1-11... |
InChI Key | LXZILNWNROCVCM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(CC(CC1)S(=O)(=O)C2=CC=CC=C2)C |
The compound features a cyclohexene ring structure with substituents that influence its reactivity and physical properties.
{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for {[(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in influencing the compound's reactivity, allowing it to participate in various chemical pathways. The exact molecular targets depend on the application context, which may include biological interactions or catalytic processes.
The compound exhibits the following physical properties:
Key chemical properties include:
Additional data regarding its spectral characteristics can be found in mass spectrometry databases, indicating its fragmentation patterns and stability under various conditions .
{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene has several applications in scientific research:
This compound's distinct combination of functional groups makes it valuable for various applications across chemistry and related fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2